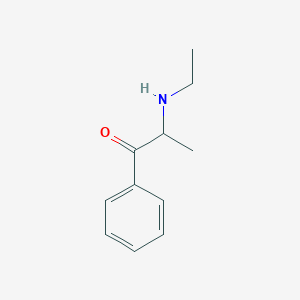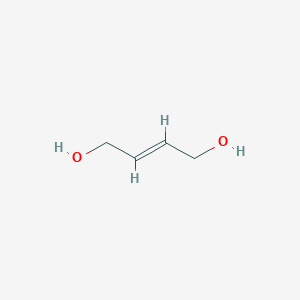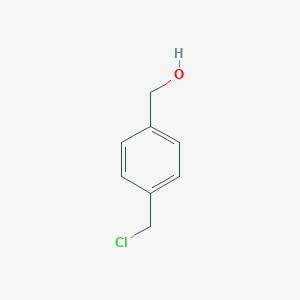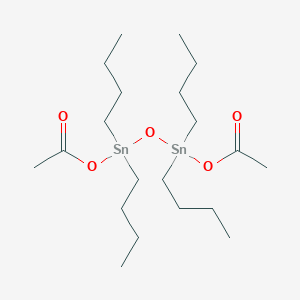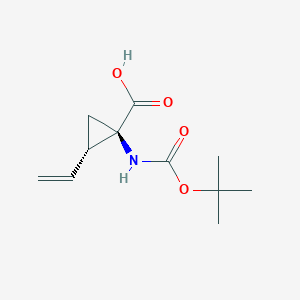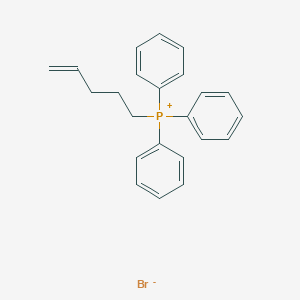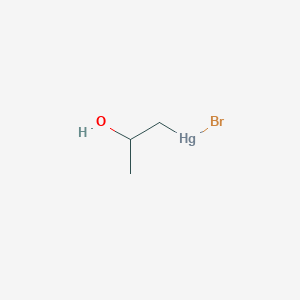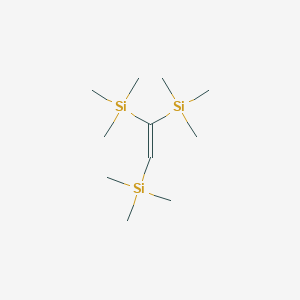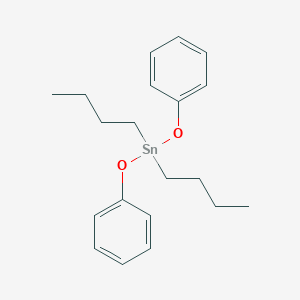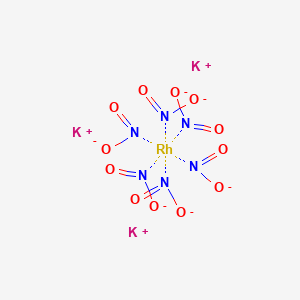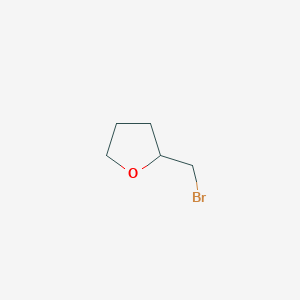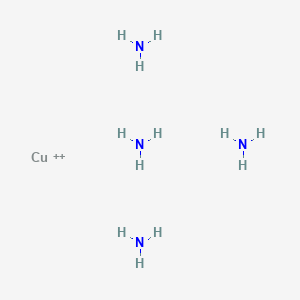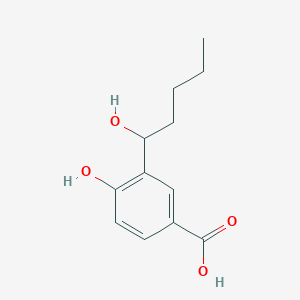
Fepentolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fepentolic acid is a naturally occurring compound that has been of great interest to researchers due to its potential therapeutic applications. It is a member of the benzofuran family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
Fepentolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, fepentolic acid has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, fepentolic acid has been found to have anti-viral properties, which could make it a useful treatment for viral infections such as influenza and HIV.
作用機序
The mechanism of action of fepentolic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, fepentolic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, fepentolic acid has been found to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
生化学的および生理学的効果
Fepentolic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the development of inflammatory diseases. Additionally, fepentolic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Furthermore, fepentolic acid has been found to inhibit viral replication, making it a potential treatment for viral infections.
実験室実験の利点と制限
Fepentolic acid has several advantages for lab experiments. First, it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various disease processes. However, there are also limitations to using fepentolic acid in lab experiments. For example, its low solubility in water can make it difficult to work with, and its moderate yield in the synthesis process can make it expensive to produce.
将来の方向性
There are several future directions for research on fepentolic acid. One area of interest is the development of more efficient synthetic methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of fepentolic acid and its potential therapeutic applications. Furthermore, research is needed to investigate the safety and toxicity of fepentolic acid in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of fepentolic acid as a treatment for various diseases.
合成法
Fepentolic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 2-(2-hydroxyphenyl)benzofuran, which is then subjected to a series of reactions to yield fepentolic acid. The overall yield of this process is moderate, but improvements in the synthetic methodology have led to increased yields and efficiency.
特性
CAS番号 |
17243-33-3 |
|---|---|
製品名 |
Fepentolic acid |
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
4-hydroxy-3-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |
InChIキー |
SQHQDVNANXVULC-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
正規SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



